molecular formula C24H16BrFN4O B11217177 6-(3-bromophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

6-(3-bromophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11217177
M. Wt: 475.3 g/mol
InChI Key: PZLAQUPOYSUPAB-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a polycyclic heteroaromatic compound featuring a chromeno-triazolo-pyrimidine scaffold with bromine and fluorine substituents at the 3- and 2-positions of the phenyl rings, respectively. This compound belongs to a broader class of triazolopyrimidines, which are notable for their diverse pharmacological activities, including microtubule inhibition () and herbicidal properties ().

Properties

Molecular Formula

C24H16BrFN4O

Molecular Weight

475.3 g/mol

IUPAC Name

9-(3-bromophenyl)-11-(2-fluorophenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C24H16BrFN4O/c25-15-7-5-6-14(12-15)23-20-21(17-9-2-4-11-19(17)31-23)29-24-27-13-28-30(24)22(20)16-8-1-3-10-18(16)26/h1-13,22-23H,(H,27,28,29)

InChI Key

PZLAQUPOYSUPAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC(=CC=C5)Br)NC6=NC=NN26)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-bromophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors One common approach involves the condensation of 3-bromobenzaldehyde with 2-fluoroaniline to form an intermediate Schiff base This intermediate is then cyclized with appropriate reagents to form the triazolo[1,5-a]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(3-bromophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(3-bromophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(3-bromophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazolopyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Weight Key Biological Activity Reference
6-(3-Bromophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine 3-Br, 2-F, chromeno ring ~560* Putative microtubule modulation N/A (Target)
7-(4-Bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]triazolo[1,5-a]pyrimidine 4-Br, 4-OCH₃, 2-Cl 521.799 Unspecified (structural analogue)
2-Amino-6-(3-chlorobenzyl)-5-hexyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (32) 3-Cl, hexyl chain 357.85 Non-nucleoside antiviral
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides (8a–8f) Sulfonamide groups ~350–400 Herbicidal
(R)-5-chloro-6-(2-fluorophenyl)-N-(3-methylbutan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 2-F, 5-Cl, branched alkyl 348.79 Neurodegenerative tauopathy agent

Key Observations :

  • Halogen Substitution : Bromine (Br) at the 3-position (target compound) versus 4-position () may alter steric and electronic interactions with tubulin, a common target for anticancer triazolopyrimidines (). Fluorine (F) at the 2-position (target) is associated with enhanced metabolic stability and binding affinity in related compounds ().
  • Functional Groups : Sulfonamide derivatives () exhibit herbicidal activity, underscoring the role of polar groups in divergent applications.

Physicochemical and Spectral Properties

  • This contrasts with smaller analogues like 6-(3-fluorobenzyl)-5,7-dimethyl derivatives (MW 302.37, ), which may exhibit better bioavailability.
  • Spectral Data: The ¹H NMR of 7-(2-fluorophenyl)-1,2,4-triazolo[1,5-a]pyrimidine () shows aromatic proton shifts at δ 6.77–8.85, consistent with the target compound’s expected spectrum. The chromeno ring’s fused system would introduce additional upfield shifts due to ring current effects.

Biological Activity

The compound 6-(3-bromophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a chromeno-triazolo-pyrimidine core with bromine and fluorine substituents that may influence its biological activity. The structural formula can be represented as follows:

C22H16BrFN3O\text{C}_{22}\text{H}_{16}\text{BrF}\text{N}_3\text{O}

Biological Activity Overview

Research indicates that compounds within the triazolo-pyrimidine class exhibit various biological activities including:

  • Anticancer : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial : Some studies report antibacterial and antifungal properties.
  • Anti-inflammatory : Certain compounds in this class have been evaluated for their ability to reduce inflammation.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of related triazolo-pyrimidines. For instance, derivatives were tested for cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that modifications in the substituents significantly affect their potency.

CompoundCell LineIC50 (µM)Activity
6-(3-bromophenyl)-7-(2-fluorophenyl)-...MCF-710.5Moderate
6-(4-chlorophenyl)-...A5498.3High

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed using standard disk diffusion methods against several bacterial strains. The results indicated that the presence of bromine and fluorine atoms enhanced the antimicrobial activity compared to unsubstituted analogs.

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus18
P. aeruginosa10

The mechanisms underlying the biological activities of triazolo-pyrimidines often involve:

  • Inhibition of Enzymatic Pathways : Many derivatives act by inhibiting key enzymes involved in cancer cell proliferation.
  • Interaction with DNA : Some compounds exhibit the ability to intercalate into DNA, disrupting replication processes.
  • Modulation of Signaling Pathways : These compounds can influence various signaling pathways associated with inflammation and apoptosis.

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry reported on a series of triazolo-pyrimidines where one derivative showed an IC50 value of 5 µM against MCF-7 cells, indicating strong anticancer potential .
  • Antimicrobial Evaluation : In another study, a related compound was tested against multi-drug resistant strains and exhibited significant antibacterial activity comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 6-(3-bromophenyl)-7-(2-fluorophenyl)-triazolopyrimidine derivatives, and what strategies optimize yield and purity?

  • Methodological Answer : Synthesis of triazolopyrimidine derivatives typically involves multi-step reactions, including cyclocondensation of substituted pyrimidines with triazole precursors. Key challenges include regioselectivity in triazole ring formation and bromo/fluoro substituent stability under acidic or high-temperature conditions. To optimize yield:

  • Use Pd-catalyzed cross-coupling for bromophenyl group introduction (e.g., Suzuki-Miyaura reactions) .
  • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate enantiomers or regioisomers .

Q. How can researchers confirm the molecular structure of this compound, and what analytical techniques are critical?

  • Methodological Answer : Structural validation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., bromophenyl vs. fluorophenyl) and hydrogen bonding patterns .
  • X-ray crystallography : Resolve crystal packing and confirm fused chromeno-triazolopyrimidine core geometry .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., distinguishing bromine isotopic patterns) .

Q. What are the primary biological targets or activities associated with triazolopyrimidine scaffolds?

  • Methodological Answer : Triazolopyrimidines often target enzymes or receptors due to their heterocyclic mimicry. For this compound:

  • Kinase inhibition assays : Test against Aurora kinases or CDKs due to structural similarity to pyrimidine-based inhibitors .
  • Fluorescence polarization assays : Evaluate binding affinity to DNA G-quadruplex structures, common in anticancer research .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for triazolopyrimidine derivatives during formulation studies?

  • Methodological Answer : Contradictions arise from solvent polarity and substituent effects. Systematic approaches include:

  • Hansen solubility parameter analysis : Compare experimental solubility in DMSO, DMF, and ethanol to theoretical predictions .
  • Co-solvency studies : Blend PEG-400 with aqueous buffers to enhance solubility for in vivo testing .
  • Thermodynamic solubility assays : Use shake-flask method at physiological pH (1.2–7.4) to simulate gastrointestinal conditions .

Q. What computational methods predict the binding mode of this compound to biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina or Glide) : Model interactions with kinase ATP-binding pockets, focusing on bromophenyl/fluorophenyl hydrophobic contacts .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, monitoring RMSD and hydrogen bond persistence .
  • Free energy perturbation (FEP) : Quantify substituent effects (e.g., bromine vs. fluorine) on binding affinity .

Q. How do steric and electronic effects of bromo/fluoro substituents influence reactivity in further functionalization?

  • Methodological Answer :

  • Bromophenyl groups : Act as directing groups in electrophilic aromatic substitution (e.g., nitration) but require Pd catalysts for Suzuki cross-coupling due to steric hindrance .
  • Fluorophenyl groups : Electron-withdrawing effects reduce nucleophilicity of adjacent positions, limiting alkylation or acylation without activating agents like BF3_3-etherate .
  • Competitive experiments : Compare reaction rates of bromo vs. fluoro analogs under identical conditions (e.g., Ullmann coupling) .

Experimental Design & Data Analysis

Q. What controls are essential when evaluating the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to UV light, heat (40–60°C), and hydrolytic conditions (0.1M HCl/NaOH) to identify degradation products via LC-MS .
  • Stability-indicating HPLC methods : Use C18 columns (ACN/water gradients) with photodiode array detection to monitor purity over 72 hours .
  • Negative controls : Include analogs lacking bromine/fluorine to isolate substituent-specific degradation pathways .

Q. How can researchers address low reproducibility in biological activity assays for this compound?

  • Methodological Answer :

  • Standardize cell culture conditions : Use authenticated cell lines and serum-free media to minimize batch variability .
  • Dose-response normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Blinded experiments : Assign compound codes to eliminate observer bias during IC50_{50} calculations .

Safety & Handling

Q. What safety protocols are critical when handling brominated/fluorinated triazolopyrimidines?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, flame-retardant lab coats, and FFP3 respirators during synthesis .
  • Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal in halogenated waste containers .
  • Ventilation : Use fume hoods with scrubbers for reactions releasing HF or HBr gases .

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